4-((tert-Butylthio)methyl)piperidine
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Overview
Description
4-((tert-Butylthio)methyl)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a tert-butylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((tert-Butylthio)methyl)piperidine typically involves the reaction of piperidine with tert-butylthiol under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using commercially available reagents and solvents. The process is optimized to ensure high purity and yield, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-((tert-Butylthio)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-((tert-Butylthio)methyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((tert-Butylthio)methyl)piperidine involves its interaction with specific molecular targets. The tert-butylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The piperidine ring provides a stable framework that can interact with biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl 4-[(methoxy(methyl)carbamoyl]piperidine-1-carboxylate
- tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
Comparison: 4-((tert-Butylthio)methyl)piperidine is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H21NS |
---|---|
Molecular Weight |
187.35 g/mol |
IUPAC Name |
4-(tert-butylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C10H21NS/c1-10(2,3)12-8-9-4-6-11-7-5-9/h9,11H,4-8H2,1-3H3 |
InChI Key |
RFJJDKSEZQECMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCC1CCNCC1 |
Origin of Product |
United States |
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